molecular formula C19H21N3O5 B4506250 1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

Cat. No.: B4506250
M. Wt: 371.4 g/mol
InChI Key: XDYJJFOYJJSYID-UHFFFAOYSA-N
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Description

1-{[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid (hereafter referred to as the "target compound") is a pyridazinone derivative featuring a 3-methoxyphenyl substituent at the pyridazinone C3 position, an acetyl linker, and a piperidine-3-carboxylic acid moiety. Pyridazinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and enzyme-inhibitory properties .

Properties

IUPAC Name

1-[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-27-15-6-2-4-13(10-15)16-7-8-17(23)22(20-16)12-18(24)21-9-3-5-14(11-21)19(25)26/h2,4,6-8,10,14H,3,5,9,11-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYJJFOYJJSYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC(C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of protecting groups to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl groups in the pyridazinone and acetyl moieties can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-{[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and pyridazinone moieties.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the pyridazinone moiety can inhibit specific enzymes. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with other pyridazinone-based derivatives. Below is a comparative analysis of its functional groups, substituents, and pharmacological relevance relative to analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Relevance Reference
Target Compound Pyridazinone + acetyl-piperidine-3-carboxylic acid 3-Methoxyphenyl at C3 Potential MAO/COX inhibition inferred from analogs
S3 (N′-2-bromobenzylidene-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide) Pyridazinone + acetohydrazide 4-Benzylpiperidine, 2-bromobenzylidene Analgesic/anti-inflammatory activity (IC₅₀: 12 μM for COX-2)
6f (3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide) Pyridazinone + propanamide 4-Chlorophenyl-piperazine Moderate anti-inflammatory activity (IR C=O peaks: 1681, 1655 cm⁻¹)
2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid Pyridazinone + acetic acid 4-Methoxyphenyl at C3 Intermediate for further functionalization (no direct activity reported)
2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetic acid (7a) Pyridazinone + acetic acid 4-Methylthio-benzyl Anti-proliferative activity (prostate cancer via mTOR inhibition)

Key Observations

Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound contrasts with the 4-chlorophenyl (6f) and 4-methylthio-benzyl (7a) moieties. Piperidine-3-carboxylic acid in the target compound offers hydrogen-bonding sites distinct from the acetohydrazide (S3) or propanamide (6f) linkers, suggesting divergent enzyme-targeting profiles .

Spectral Data :

  • IR spectra of analogs (e.g., 6f: 1681 cm⁻¹ for C=O) align with the target compound’s expected carbonyl stretching frequencies (~1650–1700 cm⁻¹), confirming structural consistency .

Synthetic Pathways: The target compound’s synthesis likely parallels methods for analogs like S3 and 6f, involving alkylation of pyridazinone precursors with bromoacetate derivatives, followed by hydrazide or amide coupling .

Research Findings and Limitations

  • Pharmacological Gaps : While analogs like S3 and 7a exhibit documented bioactivity, direct data on the target compound’s efficacy (e.g., IC₅₀ values, kinase inhibition) remain unreported in accessible literature .
  • Structural Optimization : Replacement of the 3-methoxyphenyl group with bulkier substituents (e.g., 4-benzylpiperidine in S3) improves analgesic activity but may reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid

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